molecular formula C9H11BrN2 B3008570 3-(4-Bromophenyl)propanimidamide CAS No. 1260848-57-4

3-(4-Bromophenyl)propanimidamide

Cat. No.: B3008570
CAS No.: 1260848-57-4
M. Wt: 227.105
InChI Key: FBUPEDKVYYOLLK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propanimidamide is an organic compound characterized by a propanimidamide backbone (CH2CH2C(NH2)NH) substituted with a 4-bromophenyl group at the terminal carbon. This structure combines the imidamide functional group—a derivative of amidine with enhanced nucleophilicity—with a brominated aromatic ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(4-bromophenyl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUPEDKVYYOLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)propanimidamide typically involves the following steps:

    Bromination: The starting material, 4-bromobenzaldehyde, undergoes a bromination reaction to introduce the bromine atom onto the phenyl ring.

    Reduction: The brominated intermediate is then reduced to form 3-(4-bromophenyl)propanal.

    Amidation: The final step involves the conversion of 3-(4-bromophenyl)propanal to this compound through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)propanimidamide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 3-(4-bromophenyl)propanamide.

    Reduction: Formation of 3-(4-bromophenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)propanimidamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(4-Bromophenyl)propanimidamide with key analogs, highlighting structural and functional differences:

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity Applications References
This compound Likely C9H12BrN2 ~228.11 (calculated) Propanimidamide, 4-bromophenyl Inferred: Potential enzyme/receptor modulation (analog-based) Medicinal chemistry research (hypothetical)
Famotidine C8H15N7O2S3 337.45 Propanimidamide, thiazole, sulfonamide H2 receptor antagonist; inhibits gastric acid secretion Treatment of ulcers, GERD
Brodifacoum C31H23BrO3 523.42 Coumarin, 4-bromophenyl, tetrahydronaphthalene Anticoagulant (vitamin K antagonism); suppresses LPS-induced NO generation Rodenticide, anti-inflammatory research
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 265.67 Phthalimide, chloro, phenyl Monomer for polyimide synthesis Polymer production (e.g., heat-resistant materials)

Key Observations:

Functional Group Influence: The imidamide group in this compound and Famotidine enables hydrogen bonding, critical for receptor interactions. Famotidine’s additional thiazole and sulfonamide groups enhance specificity for H2 receptors .

Biological Activity: Brodifacoum’s anticoagulant activity arises from its coumarin core, which disrupts vitamin K metabolism, whereas its bromophenyl group may stabilize interactions with cytochrome P450 enzymes . this compound lacks direct activity data, but its structure aligns with amidine derivatives known for protease inhibition (e.g., trypsin-like enzymes) .

Synthetic Utility: 3-Chloro-N-phenyl-phthalimide demonstrates the role of halogenated aromatic compounds in polymer synthesis, suggesting that this compound could serve as a monomer or intermediate in materials science .

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